1-Cyclohexylpiperidin-3-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

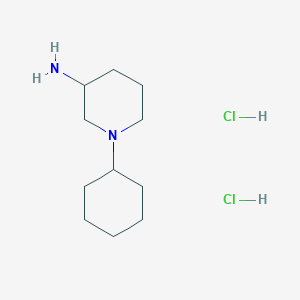

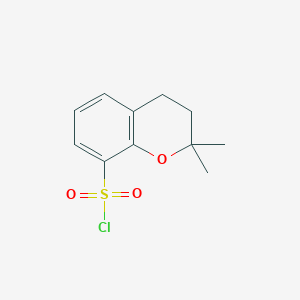

“1-Cyclohexylpiperidin-3-amine;dihydrochloride” is an organic compound with the CAS Number: 2361634-01-5 . It has a molecular weight of 255.23 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H22N2.2ClH/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11;;/h10-11H,1-9,12H2;2*1H . This indicates that the molecule consists of a piperidine ring attached to a cyclohexyl group, along with two chloride ions.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound’s physical and chemical properties are determined by its molecular structure, which includes a piperidine ring, a cyclohexyl group, and two chloride ions .Applications De Recherche Scientifique

Catalytic Processes and Synthesis Techniques

Enantioselective Synthesis

Carbene-catalyzed α-carbon amination of chloroaldehydes utilizing cyclohexadiene-1,2-diimines demonstrates an innovative approach to access optically enriched dihydroquinoxalines, pivotal structures in natural products and synthetic bioactive molecules (Huang et al., 2019).

Electrophilic Aminations

The use of cyclohexanespiro-3'-oxaziridines for transferring NH groups to various nucleophiles opens new pathways for synthesizing a broad spectrum of derivatives, showcasing the compound's versatility in electrophilic aminations (Andreae & Schmitz, 1991).

Transfer Hydrogenation

The application of cyclohexa-1,4-dienes in Brønsted acid-catalyzed transfer hydrogenation highlights an alternative to established protocols, offering a novel route for the reduction of imines and reductive amination processes (Chatterjee & Oestreich, 2016).

Total Synthesis of Bioactive Molecules

The total synthesis of aloperine, involving an intramolecular Diels−Alder reaction with a nitrogen-bound silicon tether, underscores the strategic incorporation of cyclohexylamine derivatives in constructing complex molecular architectures (Brosius, Overman, & Schwink, 1999).

Amide Formation Mechanism

A detailed mechanism study of amide formation in aqueous media using carbodiimide highlights the reaction's specificity and the influence of pH, showcasing the compound's potential in bioconjugation applications (Nakajima & Ikada, 1995).

Applications in Membrane Processes

Osmotically Driven Membrane Processes

1-Cyclohexylpiperidine has been identified as an effective draw solute for osmotically driven membrane processes. The compound, when exposed to carbon dioxide, forms concentrated aqueous ammonium bicarbonate solution with high osmotic pressure, demonstrating its utility in water treatment and desalination processes (Orme & Wilson, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Orientations Futures

Propriétés

IUPAC Name |

1-cyclohexylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11;;/h10-11H,1-9,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBARLBZYYSWAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)

![N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2775790.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2775795.png)

![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)

![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)

![ethyl (E)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]but-2-enoate](/img/structure/B2775800.png)

![6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole](/img/structure/B2775803.png)

![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)

![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)